molecular formula C10H13N3O B2778085 (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 847926-38-9

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2778085
CAS No.: 847926-38-9
M. Wt: 191.234
InChI Key: XUXYYNCANORAOF-ZETCQYMHSA-N
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Description

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a chiral compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ortho-phenylenediamine and methyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzodiazepine core.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors to ensure precise control over reaction conditions.

    Purification: Employing high-performance liquid chromatography (HPLC) for the purification and isolation of the desired enantiomer.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with neurotransmitter receptors, making it a candidate for neurological research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its benzodiazepine core structure hints at possible applications in treating anxiety, epilepsy, and other neurological disorders.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, it can modulate neurotransmitter release, leading to its potential anxiolytic and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for anxiety and seizures.

    Lorazepam: Another benzodiazepine with similar therapeutic uses.

    Clonazepam: Used primarily for seizure disorders.

Uniqueness

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific chiral configuration and the presence of an amino group, which may confer distinct pharmacological properties compared to other benzodiazepines.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14/h2-5,7,12H,6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXYYNCANORAOF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2NC[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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